![molecular formula C10H19NO4 B7895077 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B7895077.png)
2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is a derivative of valine, an essential amino acid. This compound is often used in peptide synthesis due to its stability and protective properties. The tert-butoxycarbonyl group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid typically involves the protection of the amino group of valine. The process begins with the reaction of valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. This reaction is usually carried out in an organic solvent like tetrahydrofuran or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid undergoes various chemical reactions, including:
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling: N,N’-diisopropylcarbodiimide, 1-hydroxybenzotriazole, di-tert-butyl dicarbonate.
Major Products
Hydrolysis: Removal of the tert-butoxycarbonyl group yields the free amino acid.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Organic Chemistry
Boc-aminomethyl acid serves as a building block for peptide synthesis. Its stability during chemical reactions allows for efficient formation of peptide bonds while protecting the amino group from unwanted reactions. This property is crucial in multi-step synthetic pathways where selective reactions are necessary.
Application | Description |
---|---|
Peptide Synthesis | Used as an intermediate to protect amino groups during peptide bond formation. |
Multi-step Synthesis | Facilitates complex molecule construction due to stability under various conditions. |
Biological Research
In biological contexts, this compound is utilized in the synthesis of peptide-based drugs and probes. The Boc protecting group enables selective modifications that enhance the efficacy of therapeutic agents. Studies have shown that derivatives of Boc-aminomethyl acid can influence cellular processes by modulating signaling pathways and enhancing hormonal secretion related to muscle growth and repair .
Biological Application | Impact |
---|---|
Drug Development | Enhances drug efficacy through selective modifications. |
Hormonal Regulation | Influences anabolic hormone secretion, aiding muscle growth. |
Medicinal Chemistry
The potential therapeutic properties of Boc-aminomethyl acid derivatives are being explored extensively. Researchers are investigating its ability to act as a prodrug, improving cellular permeability and activity compared to its parent compound. This is particularly relevant in designing drugs targeting specific diseases while minimizing side effects .
Industrial Applications
In the pharmaceutical industry, Boc-aminomethyl acid is employed for the large-scale synthesis of active pharmaceutical ingredients (APIs). Its role as a protecting group streamlines the production process of complex drug molecules, allowing for higher yields and reduced impurities .
Peptide Synthesis
In a notable study on peptide-based drugs, Boc-aminomethyl acid was utilized as a key intermediate. Researchers demonstrated its effectiveness in protecting amino groups during multi-step syntheses, leading to high yields of desired peptide products.
Cellular Activity
A comparative study on prodrugs indicated that modifications of Boc-protected compounds could enhance cellular permeability and activity. While Boc-aminomethyl acid itself may have limited direct cellular activity due to its polar nature, derivatives exhibited improved characteristics in live cell assays.
Mechanism of Action
The primary function of 2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is to protect the amino group during chemical reactions. The tert-butoxycarbonyl group prevents unwanted side reactions by temporarily blocking the amino group. This protection is removed under specific conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-N-methyl-L-valine: Another valine derivative with similar protective properties.
N-tert-Butoxycarbonyl-L-alanine: Used for similar purposes in peptide synthesis.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is unique due to its specific structure, which provides stability and ease of removal of the protecting group. This makes it particularly useful in the synthesis of complex peptides and proteins .
Biological Activity
Overview
2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, also known as Boc-2-amino-3-methylbutanoic acid, is a compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid structure. This compound is primarily utilized in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. Its molecular formula is C11H21NO4, with a molecular weight of 231.29 g/mol.
- Molecular Formula: C11H21NO4
- Molecular Weight: 231.29 g/mol
- Boiling Point: Not available
- Log P (Partition Coefficient): Varies between 1.13 to 2.07 indicating moderate lipophilicity.
- Absorption: High gastrointestinal absorption potential.
Synthesis
The synthesis of this compound typically involves the reaction of di-tert-butyl dicarbonate with (S)-2-(aminomethyl)-3-methylbutanoic acid under mild conditions. This method allows for selective protection of the amino group while maintaining the integrity of other functional groups, yielding high purity and yield.
Biological Activity
While specific biological activity data for this compound is limited, similar compounds often exhibit significant biological properties:
- Peptide Synthesis: The Boc-protected amino acids are crucial in peptide synthesis, allowing for the formation of stable peptide bonds while facilitating the introduction of various side chains that can influence biological activity.
- Enzyme Interactions: Compounds with similar structures frequently serve as substrates or inhibitors in enzymatic reactions, modulating metabolic pathways critical for various biological functions.
- Drug Development: The Boc group is widely used in drug design due to its ability to mimic natural substrates, enhancing the efficacy and specificity of drug candidates.
Case Studies and Research Findings
Several studies have explored the implications of amino acid derivatives in biological systems:
- Enzyme Inhibition: Research has demonstrated that derivatives like Boc-protected amino acids can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like cancer and metabolic disorders.
- Pharmacokinetics and Bioavailability: A study on soluble epoxide hydrolase inhibitors highlighted how structural modifications, including the use of Boc groups, can significantly affect pharmacokinetic properties such as absorption and distribution in vivo .
Comparative Analysis with Similar Compounds
To understand the potential applications and biological activities better, a comparison with structurally similar compounds is essential.
Compound Name | Molecular Formula | Biological Activity | Applications |
---|---|---|---|
Boc-DL-Val-OH | C10H19NO4 | Peptide synthesis, enzyme modulation | Drug development |
N-tert-Butoxycarbonyl-a-aminoiso-butyric acid | C12H23N2O4 | Antibiotic activity via peptaibiotics | Antimicrobial agents |
TPPU (a soluble epoxide hydrolase inhibitor) | C17H20N2O3 | Anti-inflammatory effects | Pain management |
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZXLTCEPXVCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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